molecular formula C18H21N3O3S B1679670 PF-02413873 CAS No. 936345-35-6

PF-02413873

Katalognummer B1679670
CAS-Nummer: 936345-35-6
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: QSFGZNVRVZHUGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-02413873, also known as PF-2413873, is a potent, selective, fully competitive, and orally active nonsteroidal progesterone receptor (PR) antagonist . It can block progesterone binding and PR nuclear translocation, and inhibit endometrial growth in vivo .


Molecular Structure Analysis

The empirical formula of PF-02413873 is C18H21N3O3S . The compound is also known by its synonyms: 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile, and 4-[[3-Cyclopropyl-5-methyl-1-[(methylsulfonyl)methyl]-1H-pyrazol-4-yl]oxy]-2,6-dimethyl-benzonitrile .


Chemical Reactions Analysis

PF-02413873 was found to have high clearance in rat (84 ml/min/kg) and low clearance in dog (3.8 ml/min/kg), consistent with metabolic stability determined in liver microsomes and hepatocytes in these species . In human, clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems, where identified metabolites suggested predominant cytochrome P450 (P450)-catalyzed oxidative metabolism .

Wissenschaftliche Forschungsanwendungen

Plasma Focus Research

  • Plasma Focus Devices : Research on plasma focus (PF) devices includes a study on the contributions and results of various groups working with PF devices. This includes an overview of dense transient plasma research and applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).

  • Advances in PF Research : Further progress in plasma focus research, especially using PF in high-energy-density physics studies, is discussed. This includes experimental results on foam liners and tungsten wire arrays dynamics in PF discharge (Krauz, 2006).

Intelligent Particle Filter

  • Intelligent Particle Filter for Nonlinear Systems : A modified particle filter, named Intelligent Particle Filter (IPF), was proposed to address the particle impoverishment problem in nonlinear and/or non-Gaussian systems. This filter is utilized for real-time fault detection in a three-tank system (Yin & Zhu, 2015).

Pharmacological Research

  • Progesterone Receptor Antagonist Research : PF-02413873, a nonsteroidal progesterone receptor antagonist, was studied for its effects on endometrial growth in macaque and human subjects. It was found to block progesterone binding and PR nuclear translocation (Howe et al., 2011).

  • Pharmacokinetics of PF-02413873 : The pharmacokinetics of PF-02413873 was characterized in metabolism studies in vitro, in preclinical pharmacokinetics in rat and dog, and in an initial study in human volunteers. This research provides insights into the metabolism and clearance of PF-02413873 (Bungay et al., 2011).

Oxy-Fuel Combustion Research

  • Oxy-Fuel Combustion Fundamentals : A study on oxy-fuel combustion of pulverized fuels (PF) as a technology for CO2 capture from power plants. It reviews the combustion fundamentals and modeling, highlighting the differences and challenges in oxy-fuel combustion compared to conventional combustion (Yin & Yan, 2016).

Eigenschaften

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-02413873

CAS RN

936345-35-6
Record name PF-02413873
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-02413873
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-02413873
Reactant of Route 2
PF-02413873
Reactant of Route 3
Reactant of Route 3
PF-02413873
Reactant of Route 4
Reactant of Route 4
PF-02413873
Reactant of Route 5
Reactant of Route 5
PF-02413873
Reactant of Route 6
Reactant of Route 6
PF-02413873

Citations

For This Compound
33
Citations
PJ Bungay, S Tweedy, DC Howe, KR Gibson… - Drug metabolism and …, 2011 - ASPET
… and toxicological characterization of PF-02413873 suggested that … used in the present article for PF-02413873 was to integrate the … The latter point is especially relevant to PF-02413873 …
Number of citations: 26 dmd.aspetjournals.org
DC Howe, NM Mount, K Bess, A Brown… - … of Pharmacology and …, 2011 - ASPET
… (PF-02413873). Here, we describe the in vitro pharmacological characteristics of PF-02413873, … report on the comparative in vivo effect of PF-02413873 and RU-486 in the cynomolgus …
Number of citations: 3 jpet.aspetjournals.org
S Kunzmann, B Ottensmeier, CP Speer… - Reproductive …, 2019 - journals.sagepub.com
… In contrast to the unspecific PR antagonist RU-486, the highly specific, nonsteroidal PR antagonist PF-02413873 is not able to inhibit the GC receptor. As we found that PF-02413873 …
Number of citations: 2 journals.sagepub.com
HM Jones, M Dickins, K Youdim, JR Gosset… - Xenobiotica, 2012 - Taylor & Francis
… PF-02413873 is a lipophilic compound that is neutral in … The model was also able to predict that dosing PF-02413873 with … Given the influence of food on exposure of PF-02413873, the …
Number of citations: 104 www.tandfonline.com
N Pullen - Endometriosis-Basic Concepts and Current Research …, 2012 - books.google.com
… In this study, however, AR expression was not appreciably altered with PF-02413873 treatment compared with RU-486. While this may be, in part, due to the timepoint for the …
Number of citations: 1 books.google.com
SW Guo, PG Groothuis - Human reproduction update, 2018 - academic.oup.com
… PF-02413873 I Pfizer USA Non-steroidal PR antagonist C, … PF-02413873 I Pfizer USA Non-steroidal PR antagonist C, NP … PF-02413873 I Pfizer USA Non-steroidal PR antagonist C, NP …
Number of citations: 66 academic.oup.com
LA Groh, DE Verel… - Journal of Leukocyte …, 2022 - academic.oup.com
… To further differentiate between the PR and GR, the selective PR antagonist PF-02413873 was used. This PGR antagonist could not prevent the inhibiting effect of progesterone on …
Number of citations: 10 academic.oup.com
FM Reis, LM Coutinho, S Vannuccini… - Human …, 2020 - academic.oup.com
BACKGROUND Despite intense research, it remains intriguing why hormonal therapies in general and progestins in particular sometimes fail in endometriosis. OBJECTIVE AND …
Number of citations: 91 academic.oup.com
AP Earhart, NG Karasseva, KM Storey, B Olthoff… - Cell reports, 2023 - cell.com
… À/À mice were intraperitoneally administered PBS control or PR antagonist PF-02413873, then again … If the PR inhibitor we used, PF-02413873, were to also affect those receptors, our …
Number of citations: 6 www.cell.com
K Słoczyńska, A Gunia-Krzyżak, P Koczurkiewicz… - Acta …, 2019 - hrcak.srce.hr
… (82), who investigated in vitro stability of PF-02413873 (4-[3-cyclopropyl-1-(methylsulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-2,6dimethylbenzonitrile), a non-steroidal progesterone …
Number of citations: 63 hrcak.srce.hr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.